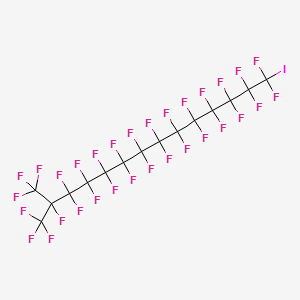

Tetradecane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo-2-(trifluoromethyl)-

Description

This compound is a highly fluorinated tetradecane derivative with an iodine atom at position 14 and a trifluoromethyl (-CF₃) group at position 2. Its molecular formula is C₁₄F₃₁I (28 fluorines from "octacosafluoro," 3 from -CF₃, and 1 iodine). The iodine substituent enhances its utility as a precursor in organic synthesis, while the dense fluorination imparts extreme hydrophobicity and chemical inertness, typical of per- and polyfluoroalkyl substances (PFAS) .

Key properties inferred from analogous compounds:

Properties

CAS No. |

3248-63-3 |

|---|---|

Molecular Formula |

C15F31I |

Molecular Weight |

896.01 g/mol |

IUPAC Name |

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo-2-(trifluoromethyl)tetradecane |

InChI |

InChI=1S/C15F31I/c16-1(13(39,40)41,14(42,43)44)2(17,18)3(19,20)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)15(45,46)47 |

InChI Key |

CCRYUWIVRLYGBO-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tetradecane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo-2-(trifluoromethyl)- involves several steps:

Fluorination: The starting material, tetradecane, undergoes a series of fluorination reactions to introduce fluorine atoms at specific positions. This is typically achieved using fluorinating agents such as elemental fluorine (F2) or cobalt trifluoride (CoF3).

Iodination: The partially fluorinated tetradecane is then subjected to iodination using iodine (I2) or iodine monochloride (ICl) to introduce the iodine atom at the desired position.

Chemical Reactions Analysis

Tetradecane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo-2-(trifluoromethyl)- undergoes various chemical reactions:

Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups, such as hydroxyl (-OH), thiol (-SH), or carboxyl (-COOH) groups, using appropriate reagents like sodium hydroxide (NaOH) or thiolates.

Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Scientific Research Applications

Tetradecane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo-2-(trifluoromethyl)- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to introduce fluorine and iodine atoms into other molecules, enhancing their chemical stability and reactivity.

Biology: The compound is used in biological studies to investigate the effects of fluorinated compounds on biological systems, including their interactions with proteins and cell membranes.

Medicine: In medicinal chemistry, it is explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of Tetradecane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo-2-(trifluoromethyl)- involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The trifluoromethyl group further enhances the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key Trends

- Chain length : Longer chains (e.g., tetradecane vs. dodecane) increase molecular weight and boiling points, enhancing thermal stability for high-performance materials .

- Fluorination density: Higher fluorine content correlates with increased chemical resistance and lower surface energy, making the target compound superior for non-stick applications compared to less-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.